

Reproducibility of Published Findings on Metaescaline Hydrochloride: A Comparative Guide

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Compound of Interest

Compound Name: *Metaescaline hydrochloride*

Cat. No.: *B593677*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available published findings on **Metaescaline hydrochloride**. Due to the limited publicly available scientific literature on this compound, this document focuses on the primary source of information, the work of Alexander Shulgin, and contextualizes it with data on the better-studied analogue, Mescaline. The reproducibility of the findings on **Metaescaline hydrochloride** remains largely unexamined in peer-reviewed scientific literature.

Summary of Quantitative and Qualitative Data

The majority of available data on **Metaescaline hydrochloride** is qualitative and originates from the personal trials of Alexander Shulgin and his research group, as documented in his book "PiHKAL: A Chemical Love Story".^[1] Quantitative pharmacological data from peer-reviewed studies are currently not available in the public domain. For comparative purposes, data for the structurally related and more extensively researched compound, Mescaline hydrochloride, is included.

Table 1: Chemical and Physical Properties

Property	Metaescaline Hydrochloride	Mescaline Hydrochloride
IUPAC Name	2-(3-ethoxy-4,5-dimethoxyphenyl)ethanamine; hydrochloride	2-(3,4,5-trimethoxyphenyl)ethanamine; hydrochloride
Molecular Formula	C ₁₂ H ₂₀ ClNO ₃	C ₁₁ H ₁₈ ClNO ₃
Molecular Weight	261.74 g/mol	247.72 g/mol
CAS Number	90132-32-4	832-92-8
Physical State	Crystalline solid	Crystalline solid
Purity (Commercial)	≥98%	Not specified in general references

Table 2: Comparative Pharmacological Data

Parameter	Metaescaline Hydrochloride (Shulgin)	Mescaline Hydrochloride (Clinical Study)
Dosage (Oral)	200 - 350 mg[1]	100 - 800 mg
Duration of Action	8 - 12 hours[1]	2.8 - 15 hours (dose-dependent)
Onset of Action	0.5 - 1.5 hours[1]	~1 hour
Peak Effects	Not specified	~2.0 hours
Half-life	Not specified	3.5 hours
Subjective Effects	Brightening of colors, heightened auditory awareness, visual distortions, introspection[1]	Dose-dependent increase in subjective "any drug effect"
Adverse Effects	Little body discomfort, no nausea[1]	Emesis at higher doses

Experimental Protocols

Synthesis of Metaescaline Hydrochloride (Presumed from Shulgin's Methods)

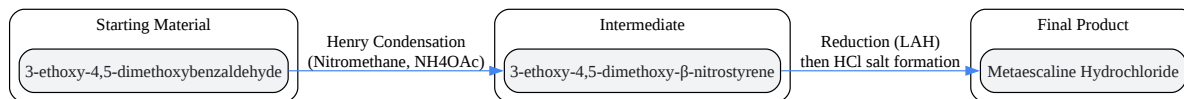
While the full, detailed synthesis of **Metaescaline hydrochloride** is not readily available in the provided search results, a likely pathway can be inferred from the standard phenethylamine synthesis methods described by Alexander Shulgin in "PiHKAL" and the known precursors. The synthesis would likely proceed via the following key steps, starting from a suitable benzaldehyde derivative.

- **Preparation of the Nitrostyrene:** The synthesis would likely begin with 3-ethoxy-4,5-dimethoxybenzaldehyde. This aldehyde would undergo a Henry condensation with nitromethane, typically in the presence of a catalyst like ammonium acetate, to form the corresponding β -nitrostyrene.
- **Reduction of the Nitrostyrene:** The nitro group of the β -nitrostyrene is then reduced to an amine. A common reducing agent used by Shulgin for this transformation is lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).
- **Formation of the Hydrochloride Salt:** The resulting freebase, Metaescaline, would then be dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which is typically a more stable and handleable crystalline solid.

Qualitative Human Bioassay (Shulgin's Method)

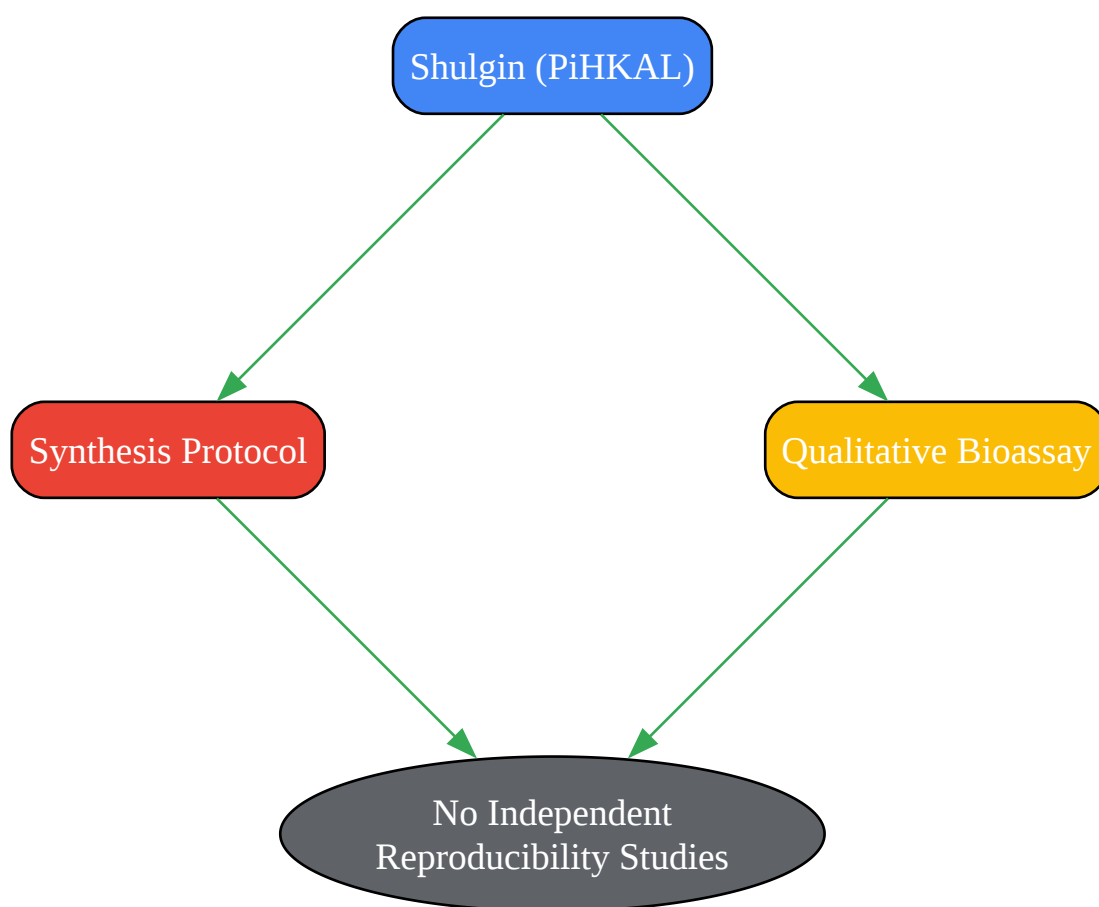
The pharmacological data presented for Metaescaline in "PiHKAL" was obtained through a series of self-experiments conducted by Alexander Shulgin and a small group of associates. This methodology, while not a formal clinical trial, involved the systematic administration of gradually increasing doses of the compound to establish the effective dosage range and to document the qualitative nature, duration, and intensity of the subjective effects. These observations were meticulously recorded and form the basis of the reports in "PiHKAL".

Visualizations



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Caption: Presumed synthetic pathway for **Metaescaline hydrochloride**.



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Caption: Logical relationship of available information on Metaescaline HCl.



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Caption: Putative signaling pathway for Metaescaline.

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References

- 1. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
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